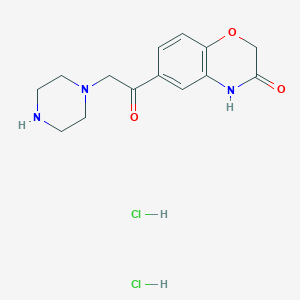

6-(piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one dihydrochloride

Overview

Description

6-(piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one dihydrochloride, also known as PAA, is a compound that has been extensively studied in the scientific community due to its potential applications in various fields. PAA is a benzoxazine derivative that is synthesized through a specific method, which will be discussed in The aim of this paper is to provide an overview of PAA, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

-

Synthesis of Piperazines

- Field : Organic Chemistry

- Application : Piperazines are synthesized for use in pharmaceuticals and natural products . A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields .

- Method : This protocol involves the use of conveniently available reactants and operational simplicity .

- Results : The synthesis yields good results and exhibits potential applicability in the synthesis of pharmaceuticals and natural products .

-

Inhibition of Fibroblast Growth Factor Receptor

- Field : Medicinal Chemistry

- Application : A novel series of N-aryl-N’-pyrimidin-4-yl ureas, which includes the compound “6-(piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one dihydrochloride”, has been optimized to afford potent and selective inhibitors of the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3 .

- Method : The substitution pattern of the aryl ring is rationally designed .

- Results : The compound showed significant antitumor activity in RT112 bladder cancer xenografts models overexpressing wild-type FGFR3 .

-

Synthesis of Biologically Relevant Arylpiperazines

- Field : Organic Chemistry

- Application : A Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines . This process is ecofriendly and cost-effective .

- Method : Electron donating and sterically hindered aryl chlorides were aminated to afford very good yields of the desired products . The process uses 2.5 eq. piperazine as solvent .

- Results : The synthesis affords very good yields of the desired products .

-

Synthesis of Six-Membered Nitrogen Heterocycles

- Field : Organic Chemistry

- Application : A base-free Pd (DMSO) 2 (TFA) 2 catalyst enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes .

- Method : Various heterocycles, including morpholines, piperidines, piperazines and piperazinones, are accessible by this method .

- Results : This method provides an efficient route to these heterocycles .

-

Visible-Light-Promoted Decarboxylative Annulation

- Field : Organic Chemistry

- Application : A visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes provides 2-aryl, 2-heteroaryl, as well as 2-alkyl piperazines under mild conditions .

- Method : The iridium-based complex [Ir (ppy) 2 (dtbpy)]PF 6 and carbazolyl dicyanobenzene 4CzIPN efficiently catalyze this transformation in batch or in continuous mode .

- Results : This method provides an efficient route to these heterocycles .

-

Synthesis of Highly Substituted Piperazines

- Field : Organic Chemistry

- Application : A palladium-catalyzed cyclization reaction for the modular synthesis of highly substituted piperazines and related bis-nitrogen heterocycles couples two of the carbons of a propargyl unit with various diamine components to provide products in very good yields with high regio- and stereochemical control .

- Method : This method provides an efficient route to these heterocycles .

- Results : The synthesis affords very good yields of the desired products .

properties

IUPAC Name |

6-(2-piperazin-1-ylacetyl)-4H-1,4-benzoxazin-3-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3.2ClH/c18-12(8-17-5-3-15-4-6-17)10-1-2-13-11(7-10)16-14(19)9-20-13;;/h1-2,7,15H,3-6,8-9H2,(H,16,19);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTDMLGKUZZYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)C2=CC3=C(C=C2)OCC(=O)N3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride](/img/structure/B1431832.png)

![2-(5,7-Dioxo-5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-ethanesulfonyl chloride hydrochloride](/img/structure/B1431833.png)

![2-[(2,5-dimethylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B1431838.png)

![{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1431840.png)

![1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1431841.png)

![1-Oxa-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B1431847.png)